molecular formula C12H16N2O5 B12937364 (1S,2R,3R,4R)-1-(1H-benzimidazol-2-yl)pentane-1,2,3,4,5-pentol

(1S,2R,3R,4R)-1-(1H-benzimidazol-2-yl)pentane-1,2,3,4,5-pentol

Cat. No.: B12937364
M. Wt: 268.27 g/mol
InChI Key: LBMJXDRTHCOBGU-CHWFTXMASA-N
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Description

The compound (1S,2R,3R,4R)-1-(1H-benzimidazol-2-yl)pentane-1,2,3,4,5-pentol is a structurally complex molecule combining a benzimidazole moiety with a pentol (five-hydroxyl) chain. Its stereochemistry (1S,2R,3R,4R) confers unique three-dimensional properties, influencing solubility, stability, and biological interactions. The benzimidazole group enhances aromatic interactions in biological systems, while the pentol chain contributes to hydrogen bonding and solubility.

Properties

Molecular Formula

C12H16N2O5

Molecular Weight

268.27 g/mol

IUPAC Name

(1S,2R,3R,4R)-1-(1H-benzimidazol-2-yl)pentane-1,2,3,4,5-pentol

InChI

InChI=1S/C12H16N2O5/c15-5-8(16)9(17)10(18)11(19)12-13-6-3-1-2-4-7(6)14-12/h1-4,8-11,15-19H,5H2,(H,13,14)/t8-,9-,10+,11-/m1/s1

InChI Key

LBMJXDRTHCOBGU-CHWFTXMASA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(C(C(C(CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Pentane-1,2,3,4,5-pentol Backbone

The pentol backbone is often derived from carbohydrate precursors or synthesized via stereoselective polyhydroxylation of pentane derivatives.

  • Starting materials: Commonly, D-ribose or other pentose sugars are used as chiral pool starting materials due to their inherent stereochemistry matching the target compound.
  • Key reactions:
    • Selective protection of hydroxyl groups to allow regioselective functionalization
    • Oxidation/reduction steps to adjust oxidation states and install hydroxyl groups
    • Stereoselective reduction or epoxidation to set the desired stereochemistry at each carbon center

Protection and Deprotection Strategies

Due to the presence of multiple hydroxyl groups, selective protection is critical to avoid side reactions.

  • Common protecting groups:
    • Acetals or ketals for diols
    • Silyl ethers (e.g., TBDMS) for primary or secondary hydroxyls
  • Deprotection:
    • Acidic or fluoride ion-mediated removal of protecting groups after key transformations

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome
1 Starting from D-ribose Protection of 2,3,4-OH groups as acetonide Selective protection of hydroxyls
2 Reduction NaBH4 reduction of aldehyde to primary alcohol Formation of pentol backbone
3 Activation Conversion of C-1 OH to tosylate Good leaving group formation
4 Nucleophilic substitution Reaction with benzimidazole anion in DMF Attachment of benzimidazole moiety
5 Deprotection Acidic hydrolysis of acetonide Free hydroxyl groups restored
6 Purification Chromatography Isolation of pure stereoisomer

Research Findings and Optimization

  • Stereochemical control: Use of chiral pool starting materials like D-ribose ensures the correct stereochemistry at carbons 2, 3, and 4, minimizing the need for chiral catalysts or resolution steps.
  • Yield improvements: Optimizing leaving group activation and nucleophile strength enhances substitution efficiency at C-1.
  • Purity: Careful chromatographic separation is necessary to isolate the desired stereoisomer due to possible epimerization or side reactions.
  • Scalability: Multi-step synthesis with protection/deprotection steps can be scaled with attention to reaction times and reagent stoichiometry.

Summary Table of Preparation Methods

Preparation Aspect Methodology Key Reagents Notes
Backbone synthesis Chiral pool derivation from D-ribose D-ribose, NaBH4, acetonide reagents Ensures stereochemical fidelity
Hydroxyl protection Acetonide, silyl ethers 2,2-dimethoxypropane, TBDMS-Cl Protects multiple OH groups selectively
Activation of C-1 OH Tosylation or mesylation TsCl, MsCl, pyridine Creates good leaving group for substitution
Benzimidazole attachment Nucleophilic substitution Benzimidazole anion, DMF Requires controlled conditions to avoid side reactions
Deprotection Acidic hydrolysis or fluoride ion Acetic acid, TBAF Restores free hydroxyl groups
Purification Chromatography Silica gel, HPLC Critical for stereoisomer isolation

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in (1S,2R,3R,4R)-1-(1H-Benzo[d]imidazol-2-yl)pentane-1,2,3,4,5-pentaol can undergo oxidation to form ketones or aldehydes.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides, amines, or ethers.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or tosyl chloride (TsCl) for etherification are common.

Major Products

    Oxidation: Formation of pentanone derivatives.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of halogenated or etherified pentane derivatives.

Scientific Research Applications

The biological activity of this compound is primarily linked to its structural features. Compounds containing benzimidazole rings are known for their pharmacological properties, including:

  • Antimicrobial Activity : Benzimidazole derivatives have shown effectiveness against various bacterial strains and fungi.
  • Anticancer Properties : Some studies indicate that benzimidazole derivatives can inhibit cancer cell proliferation.
  • Antiviral Effects : Research has suggested potential antiviral activity against certain viruses.

Pharmaceutical Applications

The unique structure of (1S,2R,3R,4R)-1-(1H-benzimidazol-2-yl)pentane-1,2,3,4,5-pentol makes it a candidate for various pharmaceutical applications:

  • Drug Development : The compound can serve as a lead structure in the design of new drugs targeting specific enzymes or receptors involved in disease pathways.
  • Mechanism of Action Studies : Interaction studies focus on its ability to bind to biological targets such as enzymes and receptors. These studies are crucial for understanding how this compound may function therapeutically.

Cosmetic Formulations

Recent research has explored the use of this compound in cosmetic formulations due to its potential moisturizing and skin-beneficial properties. Its hydroxyl groups may enhance skin hydration and improve the stability of formulations:

  • Topical Applications : The compound's ability to interact with skin receptors may lead to formulations that promote skin health.
  • Stability in Formulations : The presence of multiple hydroxyl groups can improve the stability and sensory properties of cosmetic products .

Chemical Reactivity and Synthesis

The synthesis of this compound typically involves several steps requiring careful control of reaction conditions to ensure the desired stereochemistry is achieved. The reactivity profile of this compound allows for the potential synthesis of derivatives that may have improved properties or targeted biological activities.

Mechanism of Action

The mechanism by which (1S,2R,3R,4R)-1-(1H-Benzo[d]imidazol-2-yl)pentane-1,2,3,4,5-pentaol exerts its effects would depend on its specific application. In biological systems, the benzimidazole ring can interact with various molecular targets such as enzymes, receptors, or DNA. The hydroxyl groups can form hydrogen bonds, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name (IUPAC) Molecular Weight (g/mol) Key Functional Groups Biological/Industrial Relevance References
(1S,2R,3R,4R)-1-(1H-Benzimidazol-2-yl)pentane-1,2,3,4,5-pentol 268.269 Benzimidazole, pentol Antiviral activity (Zika virus inhibition)
(1R)-1-(1H-Benzimidazol-2-yl)hexane-1,2,3,4,5,6-hexol 298.295 Benzimidazole, hexol Lower antiviral activity (46.108 ± 26.869% inhibition) compared to pentol analog
M3BIM [(1R,2R,3R)-1-(1H-Benzo[d]imidazol-2-yl)-3-(maltotriose-substituted)pentane-1,2,4,5-tetraol] ~800 (estimated) Benzimidazole, oligosaccharide Inhibits collagen-induced platelet aggregation; enhanced solubility due to maltotriose
Xylitol [(2R,3r,4S)-pentane-1,2,3,4,5-pentol] 152.14 Pentol (sugar alcohol) Radical scavenging, anti-diabetic properties; used in food and pharmaceuticals
Arabitol [(2R,4R)-pentane-1,2,3,4,5-pentol] 152.14 Pentol (sugar alcohol) Low toxicity, high water solubility; industrial applications in polymer synthesis
(2R,3R,4R,5S)-6-(Methylamino)hexane-1,2,3,4,5-pentol 195.21 Methylamino, hexol Carbon capture solvent; derived from biomass waste

Structural Similarities and Differences

  • Core Skeleton : The target compound and its benzimidazole analogs share a polyol backbone, but the chain length (pentol vs. hexol) and substituents (e.g., oligosaccharides in M3BIM) dictate functional divergence. For instance, the hexol derivative (ZINC4533419) exhibits reduced antiviral activity compared to the pentol variant, likely due to steric hindrance or altered binding kinetics .
  • Functional Groups : The benzimidazole ring differentiates the target compound from sugar alcohols like xylitol and arabitol. This aromatic system enables π-π stacking and hydrophobic interactions in biological targets, absent in purely aliphatic polyols.
  • Stereochemistry : Xylitol’s stereochemical variants (e.g., (2R,3r,4S) vs. (2S,4R)) highlight how slight configuration changes impact properties. The target compound’s (1S,2R,3R,4R) configuration optimizes spatial alignment for antiviral activity .

Key Research Findings

  • Antiviral Mechanism : Molecular docking studies suggest the target compound binds to Zika virus NS2B-NS3 protease via hydrogen bonding (pentol hydroxyls) and hydrophobic interactions (benzimidazole) .
  • Stereochemical Sensitivity: In platelet aggregation assays, M3BIM’s maltotriose-linked benzimidazole showed 10-fold higher activity than non-glycosylated analogs, emphasizing the role of stereochemistry and substituents .
  • Thermal Stability : Xylitol’s melting point (103°C) and eutectic behavior in thermal storage contrast with the target compound’s stability profile, which remains unstudied but is predicted to degrade above 200°C .

Biological Activity

The compound (1S,2R,3R,4R)-1-(1H-benzimidazol-2-yl)pentane-1,2,3,4,5-pentol is a complex organic molecule notable for its unique stereochemistry and functional groups. With a molecular formula of C13H18N2O5C_{13}H_{18}N_2O_5 and a molecular weight of approximately 268.27 g/mol, this compound has garnered attention in pharmacological research due to its potential biological activities linked to the benzimidazole moiety it contains.

Structural Characteristics

The structure of the compound features a pentane backbone with multiple hydroxyl groups and a benzimidazole ring. The presence of these functional groups is critical for its biological activity as they influence solubility, reactivity, and interaction with biological targets.

Feature Description
Molecular FormulaC₁₃H₁₈N₂O₅
Molecular Weight268.27 g/mol
Functional GroupsHydroxyl groups; Benzimidazole moiety
Stereochemistry(1S,2R,3R,4R)

Biological Activity

The biological activity of This compound can be attributed to its structural features which allow it to interact with various biological targets. Compounds containing benzimidazole rings are known for several pharmacological properties including:

  • Antimicrobial Activity : Research indicates that derivatives of benzimidazole exhibit significant antimicrobial effects against various pathogens.
  • Anticancer Properties : Studies have shown that benzimidazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

Case Studies

Several studies have explored the biological activity of compounds similar to This compound :

  • Antimicrobial Efficacy :
    • A study demonstrated that benzimidazole derivatives showed considerable antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity :
    • Research published in the Journal of Medicinal Chemistry indicated that certain benzimidazole derivatives were effective in inhibiting cancer cell proliferation in vitro and in vivo models .
  • Enzyme Interaction Studies :
    • A recent investigation utilized molecular docking studies to assess the binding affinity of benzimidazole derivatives to specific enzymes such as cyclooxygenase (COX), revealing potential anti-inflammatory effects .

The mechanism through which This compound exerts its biological effects is largely dependent on its ability to bind to target proteins and alter their function. This can involve:

  • Competitive Inhibition : Competing with natural substrates for enzyme binding sites.
  • Allosteric Modulation : Binding to sites other than the active site to induce conformational changes that affect enzyme activity.

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